
2-(3-Iodo-5-methylphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Iodo-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of acetonitrile, where the hydrogen atoms are replaced by a 3-iodo-5-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-5-methylphenyl)acetonitrile typically involves the iodination of 3-methylphenylacetonitrile. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
2-(3-Iodo-5-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Substitution: Formation of 2-(3-azido-5-methylphenyl)acetonitrile or 2-(3-cyano-5-methylphenyl)acetonitrile.
Oxidation: Formation of 2-(3-iodo-5-methylbenzaldehyde) or 2-(3-iodo-5-methylbenzoic acid).
Reduction: Formation of 2-(3-iodo-5-methylphenyl)ethylamine.
科学研究应用
2-(3-Iodo-5-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Iodo-5-methylphenyl)acetonitrile depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, which can influence the binding affinity to receptors or enzymes. The nitrile group can act as a hydrogen bond acceptor, further modulating the compound’s biological activity. The overall effect is determined by the specific molecular pathways involved in the target system.
相似化合物的比较
Similar Compounds
- 2-(3-Iodo-2-methylphenyl)acetonitrile
- 2-(3-Bromo-5-methylphenyl)acetonitrile
- 2-(3-Chloro-5-methylphenyl)acetonitrile
Uniqueness
2-(3-Iodo-5-methylphenyl)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine or chlorine analogs. The methyl group also contributes to its specific steric and electronic characteristics, making it a valuable compound for targeted research applications.
属性
分子式 |
C9H8IN |
|---|---|
分子量 |
257.07 g/mol |
IUPAC 名称 |
2-(3-iodo-5-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8IN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3 |
InChI 键 |
PURRJAFKTHEGMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)I)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


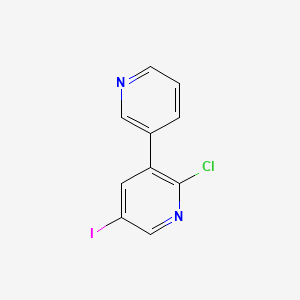
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
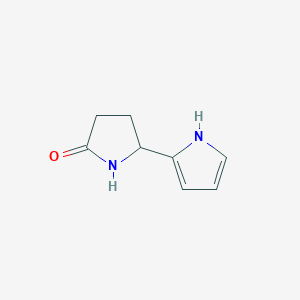
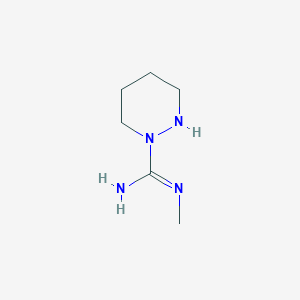
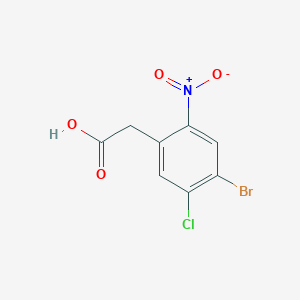
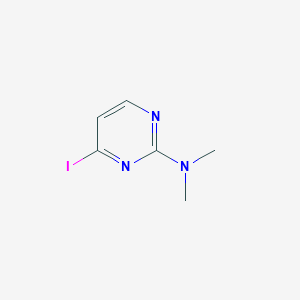
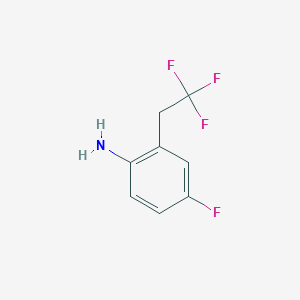
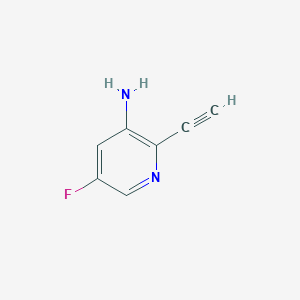
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
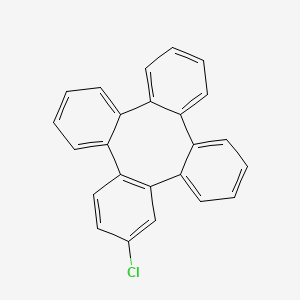
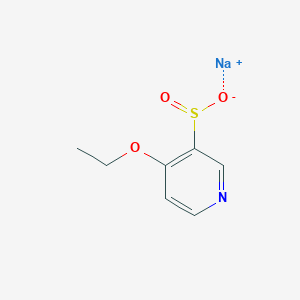
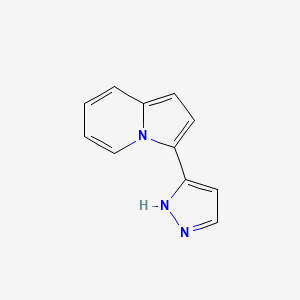
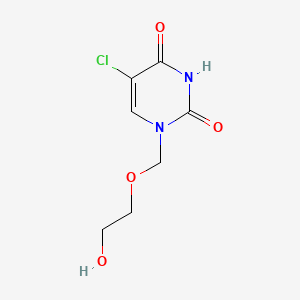
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)
